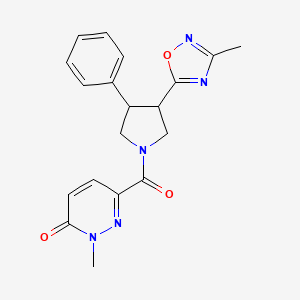
2-Methyl-3-(3-pyridin-4-yloxyazetidin-1-yl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(3-pyridin-4-yloxyazetidin-1-yl)quinoxaline, also known as MPQX, is a quinoxaline derivative that has been extensively studied for its potential therapeutic applications. MPQX exhibits a unique pharmacological profile, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
2-Methyl-3-(3-pyridin-4-yloxyazetidin-1-yl)quinoxaline acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subtype of glutamate receptors. It binds to the receptor and blocks the activity of glutamate, which is the primary excitatory neurotransmitter in the central nervous system.
Biochemical and Physiological Effects:
2-Methyl-3-(3-pyridin-4-yloxyazetidin-1-yl)quinoxaline has been shown to have several biochemical and physiological effects. It reduces the release of dopamine in the striatum, which is a key feature of Parkinson's disease. It also reduces the levels of glutamate in the prefrontal cortex, which is involved in the regulation of mood and cognition.
Advantages and Limitations for Lab Experiments
2-Methyl-3-(3-pyridin-4-yloxyazetidin-1-yl)quinoxaline has several advantages for use in lab experiments. It is highly selective for the NMDA receptor subtype and has a long half-life, making it suitable for in vivo studies. However, it has limitations in terms of its solubility and stability, which can affect its efficacy and bioavailability.
Future Directions
There are several future directions for the study of 2-Methyl-3-(3-pyridin-4-yloxyazetidin-1-yl)quinoxaline. One area of research is the development of more potent and selective NMDA receptor antagonists based on the structure of 2-Methyl-3-(3-pyridin-4-yloxyazetidin-1-yl)quinoxaline. Another area of research is the investigation of the potential therapeutic applications of 2-Methyl-3-(3-pyridin-4-yloxyazetidin-1-yl)quinoxaline in other diseases, such as Alzheimer's disease and epilepsy. Additionally, further studies are needed to elucidate the precise mechanisms of action of 2-Methyl-3-(3-pyridin-4-yloxyazetidin-1-yl)quinoxaline and its effects on neuronal function and behavior.
In conclusion, 2-Methyl-3-(3-pyridin-4-yloxyazetidin-1-yl)quinoxaline is a promising compound with potential therapeutic applications in various diseases. Its unique pharmacological profile and selective activity on the NMDA receptor subtype make it a valuable tool for studying neuronal function and behavior. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 2-Methyl-3-(3-pyridin-4-yloxyazetidin-1-yl)quinoxaline involves the reaction of 2-methyl-3-nitroquinoxaline with 3-aminopyridine-4-ol followed by reduction of the resulting nitro compound with palladium on carbon in the presence of hydrogen gas. The final product is obtained after purification by column chromatography.
Scientific Research Applications
2-Methyl-3-(3-pyridin-4-yloxyazetidin-1-yl)quinoxaline has been studied for its potential therapeutic applications in various diseases, including Parkinson's disease, schizophrenia, and depression. It has been shown to modulate the activity of glutamate receptors, which are involved in the regulation of neuronal excitability and synaptic plasticity.
properties
IUPAC Name |
2-methyl-3-(3-pyridin-4-yloxyazetidin-1-yl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-17(20-16-5-3-2-4-15(16)19-12)21-10-14(11-21)22-13-6-8-18-9-7-13/h2-9,14H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTXBHJNRKUTHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CC(C3)OC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-[3-(pyridin-4-yloxy)azetidin-1-yl]quinoxaline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2703896.png)


![N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2703900.png)
![1-(4-methoxyphenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2703902.png)

![4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B2703905.png)


![N-[2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-5-(trifluoromethyl)phenyl]-4-fluorobenzenecarboxamide](/img/structure/B2703910.png)
![N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-pyridinediamine](/img/structure/B2703912.png)
![1-(1,1-Dioxo-1lambda6-thia-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2703913.png)
